![molecular formula C18H16Cl2N4O2 B2455969 2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034290-43-0](/img/structure/B2455969.png)
2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactivity Channels
Research into synthetic routes and oxidation reactivity of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide, has been conducted to understand the chemical transformations they undergo under various conditions. These studies contribute to the field of organic chemistry by exploring how these compounds react with different oxidants, providing a foundation for their application in synthesis and material science (Pailloux et al., 2007).
Coordination Complexes and Antioxidant Activity
The creation and analysis of coordination complexes using pyrazole-acetamide derivatives offer insights into how these compounds interact with metal ions. This research is crucial for understanding their potential applications in catalysis, material science, and as antioxidants. Studies have shown that such complexes exhibit significant antioxidant activity, hinting at their utility in pharmaceuticals and as functional materials (Chkirate et al., 2019).
Spectroscopic and Quantum Mechanical Studies
Investigations into the electronic properties and ligand-protein interactions of benzothiazolinone acetamide analogs shed light on their potential applications in photovoltaic efficiency and as inhibitors in biological systems. This research demonstrates the multifaceted uses of such compounds, ranging from renewable energy technologies to pharmaceuticals (Mary et al., 2020).
Corrosion Inhibition
The study of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors offers practical applications in materials science, especially for protecting metals against corrosion. This research is particularly relevant for industrial applications where corrosion resistance is critical (Yıldırım & Cetin, 2008).
Nonlinear Optical Properties
Research into the nonlinear optical properties of crystalline structures, including those similar to the specified acetamide compound, highlights their potential in photonic devices. Such studies are fundamental for the development of optical switches, modulators, and other devices critical in telecommunications and information technology (Castro et al., 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-24-10-13(9-23-24)16-6-12(4-5-21-16)8-22-18(25)11-26-17-3-2-14(19)7-15(17)20/h2-7,9-10H,8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCGPCOUEGIWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide |
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